6-硝基-1,3-苯二氧杂环-5-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

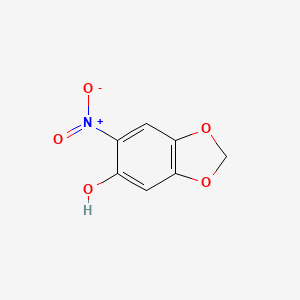

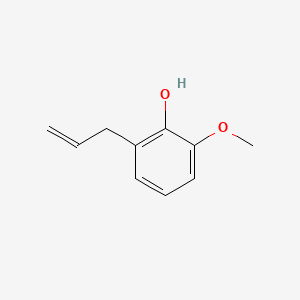

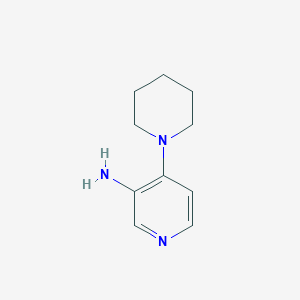

6-Nitro-1,3-benzodioxol-5-ol is an organic compound with the molecular formula C7H5NO5 and a molecular weight of 183.12 . It is a member of benzodioxoles .

Molecular Structure Analysis

The InChI code for 6-Nitro-1,3-benzodioxol-5-ol is1S/C7H5NO5/c9-5-2-7-6 (12-3-13-7)1-4 (5)8 (10)11/h1-2,9H,3H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

6-Nitro-1,3-benzodioxol-5-ol has a molecular weight of 183.12 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not explicitly mentioned in the search results.科学研究应用

Antidiabetic Agent Research

6-Nitro-1,3-benzodioxol-5-ol has been studied for its potential as an antidiabetic agent. Researchers have synthesized benzodioxol carboxamide derivatives and investigated their antidiabetic potential both in vitro and in vivo . Notably, certain derivatives showed potent α-amylase inhibition, suggesting their potential for diabetes treatment .

Anticancer Activity

This compound has been part of studies for anticancer activity. A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties, which include the 6-Nitro-1,3-benzodioxol-5-ol structure, have been synthesized and evaluated for their anticancer activity against various cancer cell lines .

Photolabile Protecting Group

6-Nitro-1,3-benzodioxol-5-ol is used in the synthesis of caged compounds. These are bioactive molecules inactivated with photolabile protecting groups that can be activated by UV or visible light photoirradiation. This application is significant in biochemical research for controlling the topical expression of biomolecule activity .

Biomolecular Studies

In biomolecular studies, 6-Nitro-1,3-benzodioxol-5-ol serves as a high-quality reference standard for pharmaceutical testing, ensuring accurate results in research and development .

Chemical Synthesis

The compound is utilized in chemical synthesis, where its properties like molecular weight and structure are crucial for the development of new chemical entities. It’s often used as a building block in the synthesis of more complex molecules .

Material Science

Due to its nitro group and benzodioxol ring, 6-Nitro-1,3-benzodioxol-5-ol is explored in material science for the development of novel materials with potential applications in electronics and photonics .

属性

IUPAC Name |

6-nitro-1,3-benzodioxol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2,9H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOPSCVORPQJID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304867 |

Source

|

| Record name | 6-nitro-1,3-benzodioxol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7107-10-0 |

Source

|

| Record name | NSC167885 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-nitro-1,3-benzodioxol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1296475.png)

![Tetrazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1296477.png)

![2-[(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1296497.png)

![4-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]benzenecarboxylic acid](/img/structure/B1296498.png)